3-(3-methoxyphenyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-(3-METHOXYPHENYL)-6-[(4-METHYLPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with methoxyphenyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHOXYPHENYL)-6-[(4-METHYLPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via condensation reactions involving amidines and β-dicarbonyl compounds.
Coupling of the Rings: The triazole and pyrimidine rings are then fused together through cyclization reactions under controlled conditions.
Substitution Reactions: The methoxyphenyl and methylphenyl groups are introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Common industrial methods include batch and continuous flow processes, utilizing advanced reactors and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-METHOXYPHENYL)-6-[(4-METHYLPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-(3-METHOXYPHENYL)-6-[(4-METHYLPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-METHOXYPHENYL)-6-[(4-METHYLPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Affecting Cellular Pathways: Influencing signaling pathways and gene expression to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-METHOXYPHENYL)-6-[(4-METHYLPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE: shares structural similarities with other triazolopyrimidine derivatives, such as:
Uniqueness
- Structural Features : The unique combination of methoxyphenyl and methylphenyl groups in the compound’s structure contributes to its distinct chemical and biological properties.
- Reactivity : The specific arrangement of functional groups influences the compound’s reactivity and interaction with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17N5O2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H17N5O2/c1-13-6-8-14(9-7-13)11-23-12-20-18-17(19(23)25)21-22-24(18)15-4-3-5-16(10-15)26-2/h3-10,12H,11H2,1-2H3 |
InChI Key |
UEMSSBRMGKUMRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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